N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide
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Overview
Description
N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodophenyl group, a methyl group, and a quinazolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the iodination of aniline to form 4-iodoaniline. This is followed by the reaction with methylamine to introduce the methyl group. The final step involves the coupling of the intermediate with 2-(2-pyridyl)-4-quinazolone under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Iodophenyl)-2-[(4-methylphenyl)thio]propanamide
- 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
Uniqueness
N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19IN4O2 |
---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-N-methyl-2-(2-pyridin-2-ylquinazolin-4-yl)oxypropanamide |
InChI |
InChI=1S/C23H19IN4O2/c1-15(23(29)28(2)17-12-10-16(24)11-13-17)30-22-18-7-3-4-8-19(18)26-21(27-22)20-9-5-6-14-25-20/h3-15H,1-2H3 |
InChI Key |
MHNAEWGJTPSUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=C(C=C1)I)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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